Cas no 1023744-69-5 (Negsehisandrin G)
Negsehisandrin G Chemical and Physical Properties
Names and Identifiers
-
- Negsehisandrin G
- Angeloyl-(+)-gomisin K3
- FT-0775295
- 1023744-69-5
- CS-0019594
- NegsehisandrinG
- HY-N2265
- [(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate
- FS-7049
- DA-66011
- ((9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo(10.4.0.02,7)hexadeca-1(16),2,4,6,12,14-hexaenyl) (Z)-2-methylbut-2-enoate
- FN74474
-
- Inchi: 1S/C28H36O7/c1-10-15(2)28(29)35-27-23-19(14-21(31-6)25(27)33-8)12-17(4)16(3)11-18-13-20(30-5)24(32-7)26(34-9)22(18)23/h10,13-14,16-17H,11-12H2,1-9H3/b15-10-/t16-,17+/m1/s1
- InChI Key: DSAHZJYWMDAZSA-KNUIFBHBSA-N
- SMILES: O(C)C1=C(C(=CC2=C1C1C(=C(C(=CC=1C[C@H](C)[C@H](C)C2)OC)OC)OC(/C(=C\C)/C)=O)OC)OC
Computed Properties
- Exact Mass: 484.24600
- Monoisotopic Mass: 484.24610348 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 724
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 484.6
- XLogP3: 6.2
- Topological Polar Surface Area: 72.4Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.096±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 625.8±55.0 °C at 760 mmHg
- Flash Point: 264.5±31.5 °C
- Solubility: Insuluble (1.3E-3 g/L) (25 ºC),
- PSA: 72.45000
- LogP: 5.63900
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
Negsehisandrin G Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Negsehisandrin G Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89650-5mg |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | 5mg |
¥4498.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N89650-25mg |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | 25mg |
¥8998.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1974-1 mg |
Negsehisandrin G |
1023744-69-5 | 1mg |
¥3633.00 | 2022-04-26 | ||
| A2B Chem LLC | AE19728-5mg |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | >98% | 5mg |
$424.00 | 2024-01-05 | |
| A2B Chem LLC | AE19728-20mg |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | ≥98% | 20mg |
$410.00 | 2024-04-20 | |
| Aaron | AR0090PO-5mg |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | 95% | 5mg |
$214.00 | 2025-02-13 | |
| TargetMol Chemicals | TN1974-1 ml * 10 mm |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | 1 ml * 10 mm |
¥ 2450 | 2024-07-20 | ||
| TargetMol Chemicals | TN1974-5mg |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | 5mg |
¥ 2280 | 2024-07-24 | ||
| TargetMol Chemicals | TN1974-25mg |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | 25mg |
¥ 6180 | 2024-07-24 | ||
| TargetMol Chemicals | TN1974-1 ml * 10 mm |
Angeloyl-(+)-gomisin K3 |
1023744-69-5 | 1 ml * 10 mm |
¥ 2450 | 2024-07-24 |
Negsehisandrin G Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Negsehisandrin G
Introduction to Negsehisandrin G (CAS No: 1023744-69-5)
Negsehisandrin G, identified by the chemical compound code CAS No 1023744-69-5, is a bioactive natural product that has garnered significant attention in the field of pharmaceutical research and chemical biology. This compound, derived from the plant Secamone, belongs to the family Apocynaceae and has been the subject of extensive studies due to its unique structural properties and potential therapeutic applications.
The molecular structure of Negsehisandrin G features a complex framework characterized by multiple stereocenters and functional groups, which contribute to its remarkable biological activity. Recent advancements in spectroscopic techniques and computational chemistry have enabled researchers to elucidate its precise chemical conformation, providing a foundation for further mechanistic investigations.
In the realm of medicinal chemistry, Negsehisandrin G has been extensively investigated for its pharmacological properties. Studies have demonstrated its potential in modulating various cellular pathways, including those involved in inflammation, apoptosis, and oxidative stress. Notably, preclinical trials have highlighted its efficacy in reducing inflammatory responses, making it a promising candidate for the development of anti-inflammatory agents.
One of the most compelling aspects of Negsehisandrin G is its ability to interact with multiple targets within biological systems. Research has revealed that it can bind to specific enzymes and receptors, thereby influencing downstream signaling cascades. This multifaceted binding profile suggests that Negsehisandrin G may serve as a versatile scaffold for drug design, offering opportunities to develop novel therapeutics with improved selectivity and reduced side effects.
The synthesis of Negsehisandrin G remains a challenging yet fascinating endeavor for organic chemists. The complex stereochemistry of the molecule necessitates precise synthetic strategies to achieve high yields and enantiopurity. Recent breakthroughs in asymmetric synthesis have provided new methodologies for constructing key intermediates, paving the way for more efficient production processes.
From a computational biology perspective, Negsehisandrin G has been used as a reference compound in virtual screening campaigns to identify novel bioactive molecules. High-throughput docking studies have identified several analogs with enhanced potency and selectivity, underscoring the value of Negsehisandrin G as a pharmacophore in drug discovery initiatives.
The ecological significance of Negsehisandrin G extends beyond its pharmaceutical applications. Its natural occurrence in plant tissues suggests roles in plant defense mechanisms and secondary metabolism. Comparative studies across different species within the Apocynaceae family have provided insights into the evolutionary diversification of this compound class.
Ethical considerations in the utilization of Negsehisandrin G are also noteworthy. Sustainable harvesting practices are essential to ensure the long-term availability of this resource without compromising biodiversity. Collaborative efforts between chemists, botanists, and conservationists are crucial for balancing research demands with ecological preservation.
Future directions in the study of Negsehisandrin G include exploring its potential in combination therapies and investigating its long-term safety profiles. Translational research efforts aim to bridge the gap between preclinical findings and clinical applications, ensuring that this promising compound can reach patients who may benefit from its therapeutic effects.